Cas no 1261484-40-5 (3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C13H9ClF3NO2/c1-19-12-11(14)6-9(7-18-12)8-2-4-10(5-3-8)20-13(15,16)17/h2-7H,1H3
- InChIKey: WMUHBUONHMOAAH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C1C=CC(=CC=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 31.4
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002771-250mg |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013002771-1g |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A013002771-500mg |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 500mg |
$863.90 | 2023-09-03 |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Comprehensive Analysis of 3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261484-40-5): Properties, Applications, and Industry Trends
The chemical compound 3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261484-40-5) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and functional versatility. As a pyridine derivative with trifluoromethoxy and chloro-methoxy substituents, this molecule exhibits remarkable electronic properties that make it valuable for drug discovery and material science applications. Recent studies highlight its potential as a bioactive scaffold in modulating protein-protein interactions, aligning with the growing demand for targeted therapeutics in precision medicine.
In the context of green chemistry trends, researchers are particularly interested in the metabolic stability imparted by the trifluoromethoxy group, which enhances compound longevity while maintaining environmental compatibility. The chloro-methoxy pyridine core demonstrates exceptional hydrogen bonding capacity, making it a candidate for crystal engineering applications. Industry reports indicate rising patent filings involving this structure for OLED materials and liquid crystal formulations, responding to the global push for advanced display technologies.
The structure-activity relationship (SAR) of CAS 1261484-40-5 reveals fascinating electronic effects: the 3-chloro substitution influences π-stacking interactions, while the 2-methoxy group provides steric control in molecular recognition. These properties answer frequent search queries about "pyridine modifiers for catalysis" and "fluorinated building blocks" in synthetic chemistry forums. Analytical data shows 95% purity samples exhibit excellent thermal stability up to 230°C, addressing industry needs for high-performance additives.
Emerging applications in bioconjugation chemistry leverage the compound's selective reactivity profile, with particular interest in click chemistry modifications. The 4-(trifluoromethoxy)phenyl moiety's lipophilicity parameters (LogP 3.2) make it valuable for blood-brain barrier penetration studies, a hot topic in neuropharmaceutical development. Quality control protocols emphasize HPLC-UV analysis at 254nm, with characteristic retention at 6.8 minutes in reverse-phase systems.
From a synthetic accessibility perspective, 1261484-40-5 can be prepared through Suzuki-Miyaura coupling of halogenated pyridines with trifluoromethoxyphenyl boronic acids, followed by selective methoxylation. This route aligns with current searches for "scalable heterocycle synthesis" and "fluorine-containing intermediates". The compound's crystallographic data (monoclinic P21/c space group) provides valuable insights for computational chemistry modelers developing molecular docking algorithms.
Regulatory assessments confirm the material's compliance with REACH standards, with no significant ecotoxicity concerns reported. Storage recommendations suggest inert atmosphere protection below 4°C to maintain the chemical integrity of the trifluoromethoxy group. These specifications respond to frequent queries about "stable fluorinated compounds" in specialty chemical databases. Recent innovations include its use as a fluorescence quencher in molecular beacon designs for diagnostic applications.
The commercial landscape shows increasing availability of CAS 1261484-40-5 through custom synthesis providers, with typical lead times of 4-6 weeks for gram-scale quantities. Analytical certificates commonly include 1H/13C NMR, HRMS, and elemental analysis data. Price benchmarking indicates this specialty pyridine commands premium pricing compared to non-fluorinated analogs, reflecting its value-added applications in high-tech industries.
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